

An In-depth Technical Guide to 3-Bromobenzonitrile: Properties, Synthesis, and Applications

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and spectral properties of **3-Bromobenzonitrile**. It includes detailed experimental protocols for its synthesis, purification, and analysis, tailored for professionals in research and drug development. Furthermore, this guide illustrates a key application in a common synthetic workflow.

Core Physical and Chemical Properties

3-Bromobenzonitrile is a versatile building block in organic synthesis, valued for its reactive nitrile and bromo functionalities. A summary of its key physical and chemical properties is presented below.

Table 1: Physical and Chemical Properties of **3-Bromobenzonitrile**



Property	Value	Reference(s)
CAS Number	6952-59-6	[1]
Molecular Formula	C7H4BrN	[1]
Molecular Weight	182.02 g/mol	[1]
Appearance	White to light yellow crystalline solid	[2]
Melting Point	38-40 °C	[2]
Boiling Point	225 °C	[2]
Density	1.562 g/mL	[3]
Solubility	Soluble in water (0.2 g/L)	[1]
Flash Point	>113 °C (>235.4 °F)	[2]

Table 2: Spectral Data Summary for **3-Bromobenzonitrile**



Spectral Data	Key Features	Reference(s)
¹H NMR (CDCl₃, 400 MHz)	δ (ppm): 7.79 (t, J=1.4 Hz, 1H), 7.75 (dt, J=7.8, 1.3 Hz, 1H), 7.61 (ddd, J=8.0, 2.0, 1.1 Hz, 1H), 7.37 (t, J=7.9 Hz, 1H)	[4]
¹³ C NMR (CDCl₃, 100 MHz)	δ (ppm): 138.0, 135.2, 130.6, 130.3, 122.9, 117.8, 113.7	[5][6]
FTIR (KBr Pellet)	Major peaks around 2230 cm ⁻¹ (C≡N stretch), 1570, 1470, 1420 cm ⁻¹ (aromatic C=C stretch), 780 cm ⁻¹ (C-Br stretch)	[3]
Mass Spectrum (GC-MS)	Molecular ion (M+) at m/z 181/183 (due to bromine isotopes), major fragment at m/z 102	[3][7]

Experimental Protocols

Detailed methodologies for the synthesis, purification, and analysis of **3-Bromobenzonitrile** are provided to facilitate its practical application in a laboratory setting.

Synthesis: Sandmeyer Reaction of 3-Aminobenzonitrile

The Sandmeyer reaction provides a reliable method for the synthesis of **3-Bromobenzonitrile** from 3-aminobenzonitrile.[8][9][10]

Protocol:

Diazotization:

 In a three-necked flask equipped with a mechanical stirrer and a thermometer, dissolve 3aminobenzonitrile (1 equivalent) in an aqueous solution of hydrobromic acid (48%, 3 equivalents).



- Cool the mixture to 0-5 °C in an ice-salt bath.
- Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equivalents) dropwise, maintaining the temperature below 5 °C.
- Stir the resulting diazonium salt solution for an additional 30 minutes at 0-5 °C.
- Sandmeyer Reaction:
 - In a separate flask, prepare a solution of copper(I) bromide (1.2 equivalents) in hydrobromic acid (48%, 2 equivalents) at room temperature.
 - Slowly add the cold diazonium salt solution to the copper(I) bromide solution with vigorous stirring. Effervescence (evolution of nitrogen gas) will be observed.
 - After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1 hour to ensure complete reaction.
- Work-up and Isolation:
 - Cool the reaction mixture to room temperature and extract the product with diethyl ether or dichloromethane (3 x 50 mL).
 - \circ Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL).
 - Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 3-Bromobenzonitrile.

Purification: Recrystallization

The crude product can be purified by recrystallization to obtain a high-purity solid.[11][12][13] [14]

Protocol:

• Solvent Selection: A mixture of ethanol and water is a suitable solvent system.



- Dissolution: Dissolve the crude 3-Bromobenzonitrile in a minimal amount of hot ethanol in an Erlenmeyer flask.
- Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean flask.
- Crystallization: Slowly add hot water dropwise to the hot ethanol solution until the solution becomes slightly turbid. Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
- Cooling: Allow the flask to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
- Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
- Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture.
- Drying: Dry the purified crystals in a vacuum oven at a temperature below the melting point.

Analysis

Standard analytical techniques are employed to confirm the identity and purity of the synthesized **3-Bromobenzonitrile**.

- 1. Nuclear Magnetic Resonance (NMR) Spectroscopy[4][5][6]
- Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.6 mL of deuterated chloroform (CDCl₃).
- Data Acquisition: Record ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
- 2. Fourier-Transform Infrared (FTIR) Spectroscopy[15][16][17][18]
- Sample Preparation: Prepare a KBr pellet by grinding a small amount of the sample (1-2 mg)
 with approximately 100 mg of dry KBr powder and pressing the mixture into a transparent
 disk.



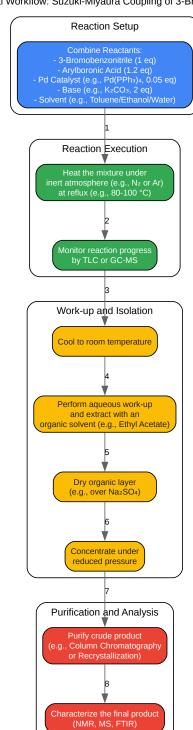
- Data Acquisition: Record the FTIR spectrum over the range of 4000-400 cm⁻¹.
- 3. Gas Chromatography-Mass Spectrometry (GC-MS)[3][7][19][20]
- Sample Preparation: Prepare a dilute solution of the sample (e.g., 100 μg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
- GC Conditions (Example):
 - Column: DB-5ms (30 m x 0.25 mm x 0.25 μm) or equivalent.
 - Inlet Temperature: 250 °C.
 - o Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min.
 - o Carrier Gas: Helium.
- MS Conditions:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Range: Scan from m/z 40 to 400.

Application in Synthetic Workflow: Suzuki-Miyaura Coupling

3-Bromobenzonitrile is a valuable substrate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, for the formation of carbon-carbon bonds.[21][22][23][24] This reaction is fundamental in the synthesis of biaryl compounds, which are common motifs in pharmaceuticals and functional materials.

Below is a diagram illustrating the experimental workflow for a typical Suzuki-Miyaura coupling reaction using **3-Bromobenzonitrile**.





Experimental Workflow: Suzuki-Miyaura Coupling of 3-Bromobenzonitrile

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Caption: Suzuki-Miyaura Coupling Workflow.



Detailed Protocol for Suzuki-Miyaura Coupling: Synthesis of 3-(4-methoxyphenyl)benzonitrile[22]

This protocol details the synthesis of a biaryl compound from **3-Bromobenzonitrile** and 4-methoxyphenylboronic acid.

· Reaction Setup:

- To an oven-dried Schlenk flask, add 3-Bromobenzonitrile (1.0 mmol), 4-methoxyphenylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), and a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (0.05 mmol).
- Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen).
- Add a degassed solvent mixture, such as toluene/ethanol/water (4:1:1, 10 mL).

Reaction:

- Heat the reaction mixture to reflux (approximately 90 °C) with stirring.
- Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas
 Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed (typically 4-12 hours).

Work-up:

- Cool the reaction mixture to room temperature.
- Add water (20 mL) and extract the product with ethyl acetate (3 x 20 mL).
- Combine the organic layers and wash with brine (1 x 20 mL).
- Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

Purification:



 Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure 3-(4-methoxyphenyl)benzonitrile.

Safety and Handling

3-Bromobenzonitrile is harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation.[25] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).

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